molecular formula C19H19F3N2O B11515681 (4-Benzyl-piperazin-1-yl)-(4-trifluoromethyl-phenyl)-methanone

(4-Benzyl-piperazin-1-yl)-(4-trifluoromethyl-phenyl)-methanone

Cat. No.: B11515681
M. Wt: 348.4 g/mol
InChI Key: ZUFIAWGOGKUSBA-UHFFFAOYSA-N
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Description

1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine is an organic compound with the molecular formula C12H15F3N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The presence of the trifluoromethyl group and the benzoyl group in its structure makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine typically involves the reaction of piperazine with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the benzyl group, leading to the formation of benzoyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the benzoyl moiety, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols.

Scientific Research Applications

1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with lipid membranes and protein targets. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine can be compared with other similar compounds, such as:

  • 1-(2-Fluorophenyl)piperazine
  • 1-(4-Cyano-benzyl)piperazine
  • 1-(4-Chlorophenyl)piperazine
  • 1-(4-Trifluoromethylphenyl)piperazine
  • 1-Boc-(4-benzyl)piperazine
  • 1-(4-Methoxybenzyl)piperazine

These compounds share the piperazine core structure but differ in the substituents attached to the benzyl or phenyl groups. The presence of different functional groups, such as fluorine, cyano, chloro, or methoxy, imparts unique chemical and biological properties to each compound. The trifluoromethyl group in 1-Benzyl-4-[4-(trifluoromethyl)benzoyl]piperazine is particularly notable for its ability to enhance metabolic stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H19F3N2O

Molecular Weight

348.4 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)17-8-6-16(7-9-17)18(25)24-12-10-23(11-13-24)14-15-4-2-1-3-5-15/h1-9H,10-14H2

InChI Key

ZUFIAWGOGKUSBA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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